molecular formula C5H6N2O4 B1673457 Dihydroorotic acid CAS No. 155-54-4

Dihydroorotic acid

Cat. No.: B1673457
CAS No.: 155-54-4
M. Wt: 158.11 g/mol
InChI Key: UFIVEPVSAGBUSI-UHFFFAOYSA-N
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Description

Dihydroorotic acid is an organic compound that plays a crucial role in the biosynthesis of pyrimidine nucleotides. It is an intermediate in the de novo synthesis pathway of pyrimidines, which are essential components of nucleic acids. The compound is characterized by its molecular formula C5H6N2O4 and is known for its involvement in various metabolic processes .

Mechanism of Action

Dihydroorotic acid, also known as hydroorotic acid, is a key player in the biochemical world. This compound plays a significant role in various biological processes, particularly in the de novo synthesis of pyrimidine .

Target of Action

The primary target of this compound is the enzyme dihydroorotate dehydrogenase (DHODH) . DHODH is a flavin-dependent mitochondrial enzyme that catalyzes the fourth step in the de novo pyrimidine synthesis pathway . It is a crucial player in tumor progression, including its significant role in de novo pyrimidine synthesis and mitochondrial respiratory chain in cancer cells .

Mode of Action

This compound serves as a substrate for DHODH . DHODH catalyzes the conversion of dihydroorotate to orotate in a redox reaction . This is the fourth of six universally conserved enzymatic reactions in the pyrimidine de novo synthetic pathway .

Biochemical Pathways

This compound is involved in the de novo pyrimidine synthesis pathway . In this pathway, DHODH catalyzes the conversion of dihydroorotate to orotate . This process is crucial in highly proliferative cells like tumor cells, where the de novo synthesis pathway is usually highly active to meet the increased demand for nucleic acid precursors and other cellular components .

Pharmacokinetics

It’s known that the pharmacokinetics of dhodh inhibitors can be inconsistent, leading to the need for more efficient inhibitors .

Result of Action

The action of this compound, through its role in the de novo pyrimidine synthesis pathway, has significant effects at the molecular and cellular levels. For instance, inhibition of DHODH by its inhibitors causes a large accumulation of upstream metabolite DHO and a reduction in the uridine levels . Moreover, DHODH shows higher activity in malignant tumor tissue than in adjacent normal tissue .

Safety and Hazards

Dihydroorotic acid can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Dihydroorotate dehydrogenase (DHODH), the enzyme that catalyzes the rate-limiting step in de novo pyrimidine biosynthesis, is considered to be an attractive target for potential treatment of autoimmune disease and cancer . As of 2024, trials of DHODH inhibitors are underway, and will provide better insight into their potential utility in patients with hematologic malignancies .

Biochemical Analysis

Biochemical Properties

Dihydroorotic acid is involved in the pyrimidine biosynthesis pathway, where it is synthesized from carbamoyl aspartate by the enzyme dihydroorotase. It is then converted to orotic acid by dihydroorotate dehydrogenase. This compound interacts with several enzymes, including dihydroorotase and dihydroorotate dehydrogenase, which are crucial for its conversion to orotic acid. These interactions are essential for maintaining the balance of pyrimidine nucleotides in cells .

Cellular Effects

This compound influences various cellular processes, including cell proliferation and differentiation. It plays a role in the regulation of pyrimidine nucleotide levels, which are critical for DNA and RNA synthesis. The compound affects cell signaling pathways, gene expression, and cellular metabolism by modulating the availability of pyrimidine nucleotides. This regulation is vital for maintaining cellular homeostasis and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its role in the pyrimidine biosynthesis pathway. It binds to and is converted by dihydroorotate dehydrogenase, which catalyzes the oxidation of this compound to orotic acid. This reaction is coupled with the reduction of quinone to quinol. The enzyme’s activity is regulated by various factors, including the availability of substrates and cofactors. This compound also influences gene expression by modulating the levels of pyrimidine nucleotides, which are necessary for the synthesis of nucleic acids .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its degradation can be influenced by factors such as temperature and pH. Long-term exposure to this compound can affect cellular function, including alterations in pyrimidine nucleotide levels and subsequent changes in DNA and RNA synthesis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it supports normal cellular function by maintaining adequate levels of pyrimidine nucleotides. At high doses, this compound can lead to an accumulation of pyrimidine intermediates, which may cause toxic effects and disrupt cellular metabolism. Studies have shown that excessive levels of this compound can result in adverse effects, including impaired cell proliferation and differentiation .

Metabolic Pathways

This compound is a key intermediate in the de novo pyrimidine biosynthesis pathway. It is synthesized from carbamoyl aspartate by dihydroorotase and then converted to orotic acid by dihydroorotate dehydrogenase. This pathway is essential for the production of uridine monophosphate, which is a precursor for RNA and DNA synthesis. This compound interacts with various enzymes and cofactors involved in this pathway, including dihydroorotase and dihydroorotate dehydrogenase .

Transport and Distribution

Within cells, this compound is transported and distributed through various mechanisms. It is synthesized in the mitochondria and then transported to the cytoplasm, where it is further processed in the pyrimidine biosynthesis pathway. The compound interacts with transporters and binding proteins that facilitate its movement within the cell. These interactions are crucial for ensuring the proper distribution and localization of this compound, which is necessary for its function in pyrimidine biosynthesis .

Subcellular Localization

This compound is primarily localized in the mitochondria, where it is synthesized by dihydroorotase. It is then transported to the cytoplasm for further processing. The subcellular localization of this compound is essential for its function in the pyrimidine biosynthesis pathway. The compound’s activity is regulated by various factors, including targeting signals and post-translational modifications that direct it to specific compartments within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dihydroorotic acid can be synthesized through the reduction of orotic acid. This process typically involves the use of reducing agents such as sodium borohydride (NaBH4) under controlled conditions. The reaction is carried out in an aqueous solution, and the product is isolated through crystallization .

Industrial Production Methods: In industrial settings, this compound is produced via enzymatic methods. The enzyme dihydroorotate dehydrogenase catalyzes the conversion of dihydroorotate to orotate, which is then further processed to obtain this compound. This method is preferred due to its efficiency and specificity .

Chemical Reactions Analysis

Types of Reactions: Dihydroorotic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Sodium borohydride (NaBH4)

    Substitution: Various nucleophiles depending on the desired product

Major Products Formed:

Comparison with Similar Compounds

Dihydroorotic acid can be compared with other similar compounds in the pyrimidine biosynthesis pathway:

Uniqueness: this compound is unique due to its specific role as an intermediate in the pyrimidine biosynthesis pathway. Its ability to undergo various chemical reactions and its involvement in essential biological processes make it a compound of significant interest in both research and industrial applications .

Properties

IUPAC Name

2,6-dioxo-1,3-diazinane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O4/c8-3-1-2(4(9)10)6-5(11)7-3/h2H,1H2,(H,9,10)(H2,6,7,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFIVEPVSAGBUSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)NC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40861839
Record name 4,5-Dihydroorotic acid
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Molecular Weight

158.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 4,5-Dihydroorotic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000528
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

155-54-4, 6202-10-4
Record name (±)-Dihydroorotic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155-54-4
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Record name Hydroorotic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5-Dihydroorotic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40861839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-Dihydroorotic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Record name HYDROOROTIC ACID, DL-
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Record name 4,5-Dihydroorotic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000528
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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